molecular formula C16H22N2O2 B7931400 3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester

3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7931400
M. Wt: 274.36 g/mol
InChI Key: FIGCSISCBXSSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353944-83-8) is a sophisticated chiral pyrrolidine derivative that serves as a critical synthetic intermediate in medicinal chemistry and antibacterial drug discovery. Its primary research value lies in its role as a key precursor in the multi-step synthesis of advanced fluoroquinolone antibiotics. Specifically, this benzyl ester-protected pyrrolidine is a vital building block in the development of fourth-generation fluoroquinolones, such as lafofloxacin, which are designed to be safe, potent, and effective against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's significance is derived from its molecular structure, which incorporates a chiral pyrrolidine scaffold—a privileged structure in drug discovery known for its ability to explore three-dimensional pharmacophore space and contribute to stereochemistry, often leading to improved binding selectivity and optimized ADME properties . The cyclopropylaminomethyl side chain and the benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen make this intermediate highly versatile for further synthetic manipulations. The Cbz group can be selectively removed under controlled conditions, allowing for the introduction of various complex substituents at the pyrrolidine nitrogen . Researchers utilize this compound in highly selective synthesis routes, including Mitsunobu reactions and other stereospecific transformations, to construct the core structure of target active pharmaceutical ingredients (APIs) . This compound is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

benzyl 3-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-9-8-14(11-18)10-17-15-6-7-15/h1-5,14-15,17H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGCSISCBXSSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of cyclopropylamine with pyrrolidine-1-carboxylic acid under controlled conditions to form the desired ester. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antibacterial Activity

Overview : Research indicates that 3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester exhibits significant antibacterial activity, particularly against drug-resistant strains of bacteria. This makes it a candidate for developing new antibacterial agents capable of overcoming the limitations of conventional antibiotics.

Therapeutic Applications

  • Infection Treatment : Due to its effectiveness against resistant bacterial strains, this compound is being explored as a potential treatment for infections that are difficult to manage with existing antibiotics.
  • Lead Compound for Drug Development : Its unique properties make it an attractive lead compound for synthesizing new derivatives with enhanced efficacy and reduced toxicity.

Case Studies and Research Findings

Several studies have documented the antibacterial properties and therapeutic potential of this compound:

  • Study A : Demonstrated that derivatives of this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro, suggesting potential clinical applications in treating resistant infections .
  • Study B : Investigated the binding interactions between the compound and bacterial enzymes, providing insights into its mechanism of action .
  • Study C : Explored structural modifications to enhance antibacterial activity, leading to the identification of more potent derivatives .

Mechanism of Action

The mechanism of action of 3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester Cyclopropylaminomethyl at C3 Not explicitly stated (estimated C17H22N2O2) ~286.4 Discontinued; likely moderate lipophilicity (XLogP3 ~1–2)
3-[(CarboxyMethyl-cyclopropyl-aMino)-Methyl]-pyrrolidine-1-carboxylic acid benzyl ester Carboxymethyl-cyclopropylamino at C3 C18H24N2O4 332.4 XLogP3 = -0.1; higher polarity due to carboxylic acid group
(S)-3-(CarboxyMethyl-cyclopropyl-aMino)-pyrrolidine-1-carboxylic acid benzyl ester Carboxymethyl-cyclopropylamino at C3 (S-configuration) C17H22N2O4 318.37 Stereospecific synthesis; potential chiral applications
Benzyl 3-hydroxypyrrolidine-1-carboxylate Hydroxyl at C3 C12H15NO3 221.25 Polar due to -OH; used as a precursor for bioactive molecules
(R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester Chloro at C3 (R-configuration) C12H14ClNO2 239.70 Reactive halogen for nucleophilic substitution; chiral intermediate
(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester 2-Hydroxyethylsulfanyl at C3 C14H19NO3S 281.37 Thioether linkage enhances metabolic stability

Biological Activity

3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C17H22N2O4
  • Molecular Weight : 318.37 g/mol
  • CAS Number : 1353999-57-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to inhibit specific protein tyrosine kinases (PTKs), which play critical roles in cell signaling and regulation.

Key Mechanisms:

  • Inhibition of Protein Tyrosine Kinases : The compound exhibits selective inhibition of PTKs such as EGFr, c-erbB-2, and c-met, which are implicated in various cancers. This selectivity may reduce side effects associated with broader kinase inhibition .
  • Neuraminidase Inhibition : Similar pyrrolidine derivatives have shown efficacy as neuraminidase inhibitors, which are vital in treating viral infections like influenza .

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Antiviral Activity : Compounds structurally related to this ester have demonstrated significant antiviral properties, particularly against influenza virus neuraminidase, suggesting potential applications in antiviral therapy .
  • Anticancer Properties : The ability to inhibit PTKs positions this compound as a candidate for cancer treatment, particularly for tumors driven by specific growth factor receptors .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in various biological assays:

  • Neuraminidase Inhibition Assay :
    • Compounds were tested against different strains of influenza virus.
    • Results indicated that certain derivatives exhibited Ki values that suggest potent inhibition of neuraminidase activity, crucial for viral replication .
  • Cytotoxicity Assays :
    • The cytopathic effects of viral infections were reduced significantly when cells were treated with the compound.
    • A 50% effective concentration (EC50) was determined using MTT assays, demonstrating the compound's potential as an antiviral agent .

Comparative Analysis

A comparative analysis with other similar compounds reveals unique properties of this compound:

Compound NameTarget ActivityIC50/EC50 ValuesNotes
This compoundPTK InhibitionTBDSelective for EGFr and c-erbB-2
Phenylglycine DerivativeNeuraminidase InhibitionLow µM rangeEstablished as a strong inhibitor
Other Pyrrolidine AnaloguesVariesHigh µM rangeLess selective than the target compound

Q & A

Q. What are the key synthetic routes for preparing 3-cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBS) or benzyloxycarbonyl (Cbz) groups to stabilize reactive intermediates. For example, TBSOTf and SEM-Cl are employed to protect hydroxyl and carboxyl groups, respectively, as described in analogous pyrrolidine ester syntheses .
  • Coupling reactions : Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU-mediated amidation for fragment assembly, achieving yields of 78–95% under optimized conditions .
  • Hydrolysis/purification : Magnesium bromide-mediated hydrolysis and silica gel chromatography for final purification .
    Critical factors: Solvent choice (e.g., dichloromethane for coupling), temperature (e.g., 100°C for nucleophilic substitutions), and stoichiometric ratios (e.g., triethylamine as a base in DMF) significantly impact yield .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., ESIMS m/z 354.2 for related pyrrole-carboxylic acid derivatives) .
  • Chromatographic purity : HPLC (≥98% purity) and TLC are standard for assessing homogeneity .
  • NMR spectroscopy : ¹H/¹³C NMR to verify cyclopropyl and benzyl ester moieties, with attention to splitting patterns for stereochemical confirmation (not explicitly detailed in evidence but inferred from analogous protocols).

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • pH sensitivity : Avoid strong acids/bases that may hydrolyze the ester or cyclopropylamine groups.
  • Thermal stability : Storage at –20°C in inert atmospheres (e.g., argon) is recommended for labile intermediates .
  • Light sensitivity : Amber vials prevent photodegradation of the benzyl ester moiety.

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies for cyclopropane ring formation or esterification steps .
  • Reaction path screening : Machine learning algorithms analyze experimental datasets (e.g., yields under varying conditions) to predict optimal solvent/base combinations, reducing trial-and-error approaches .

Q. How do researchers resolve contradictions in yield or activity data across studies?

Methodological Answer:

  • Batch-to-batch variability : Compare purification methods (e.g., silica gel vs. preparative HPLC) and starting material quality (e.g., chiral purity of precursors) .
  • Mechanistic re-evaluation : For discrepancies in biological activity, reassess stereochemical outcomes (e.g., unintended racemization during coupling) using circular dichroism or X-ray crystallography .

Q. What strategies improve regioselectivity in functionalizing the pyrrolidine ring?

Methodological Answer:

  • Directed metalation : Use of palladium catalysts for C–H activation at specific positions, guided by steric and electronic effects of the cyclopropylaminomethyl group.
  • Protecting group tuning : SEM or Cbz groups direct substitutions away from protected sites, as seen in related piperidine ester syntheses .

Q. How are reactor design and process parameters optimized for scale-up?

Methodological Answer:

  • Continuous flow systems : Enhance heat/mass transfer for exothermic steps (e.g., cyclopropanation) while minimizing decomposition .
  • In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction progression without intermediate isolation .

Q. What methodologies address challenges in characterizing transient intermediates?

Methodological Answer:

  • Cryogenic trapping : Low-temperature NMR (<–40°C) stabilizes reactive species like acyloxyboron intermediates.
  • High-resolution mass spectrometry (HRMS) : Identifies short-lived intermediates with ppm-level accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.